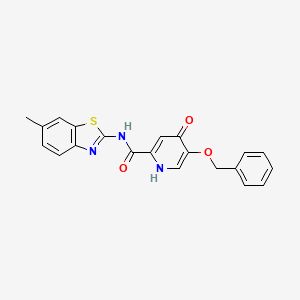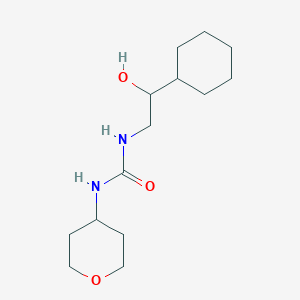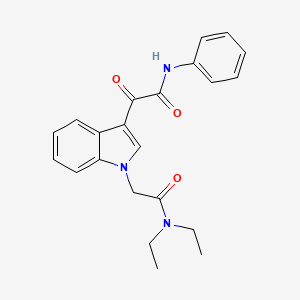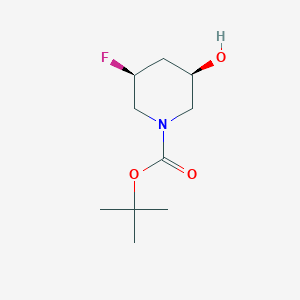
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a white crystalline powder with a molecular formula of C15H19ClN2O2 and a molecular weight of 304.78 g/mol. It is a member of the amide class of compounds and is commonly used as a starting material for the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of this enzyme, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is its potent antitumor activity, making it a valuable tool for cancer research. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is relatively easy to synthesize and is readily available, making it a convenient starting material for the synthesis of other compounds. However, one of the main limitations of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. One area of interest is the development of new anticancer agents based on the structure of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have potential applications in the treatment of a variety of other diseases, including inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide involves the reaction of 4-chlorophenol with 1-cyanopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a reaction with butyryl chloride to yield 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. The overall process is a relatively simple and efficient method for producing 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide on a large scale.
Aplicaciones Científicas De Investigación
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is in the field of medicinal chemistry. 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have potent antitumor activity and has been investigated as a potential treatment for various types of cancer. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOMDAQCKXSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)
![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)





![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)
![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2608249.png)